molecular formula C20H20ClN3O2 B15056647 Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate CAS No. 1416438-44-2

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate

Cat. No.: B15056647
CAS No.: 1416438-44-2
M. Wt: 369.8 g/mol
InChI Key: BAQWZIGNLYNMID-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is a synthetic organic compound with the molecular formula C17H18ClNO2 It is known for its unique chemical structure, which includes a benzyl group, a chlorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(4-chlorophenyl)propan-2-yl)carbamate
  • Benzyl (2-(4-bromophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
  • Benzyl (2-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate

Uniqueness

Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is unique due to the presence of both the chlorophenyl and imidazole groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced biological activity and selectivity compared to similar compounds.

Properties

CAS No.

1416438-44-2

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

benzyl N-[2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-yl]carbamate

InChI

InChI=1S/C20H20ClN3O2/c1-20(2,24-19(25)26-13-14-6-4-3-5-7-14)18-22-12-17(23-18)15-8-10-16(21)11-9-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

BAQWZIGNLYNMID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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